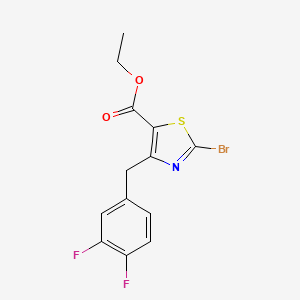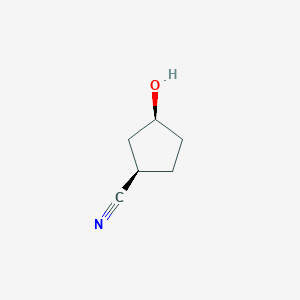
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile is a chiral organic compound with the molecular formula C6H9NO It features a cyclopentane ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-hydroxycyclopentane-1-carbonitrile typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with an N-acyl hydroxylamine compound, which serves as the chiral inducer. This reaction constructs the two chiral centers of the target product. The reaction conditions are generally mild, and the process is suitable for large-scale industrial production due to its high atom economy and low production cost .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of (1R,3S)-3-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(1R,3S)-3-amino-1-cyclopentanol: Contains an amino group instead of a nitrile group.
Uniqueness
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m1/s1 |
Clé InChI |
CBYFMEDJHNTXQX-RITPCOANSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1C#N)O |
SMILES canonique |
C1CC(CC1C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
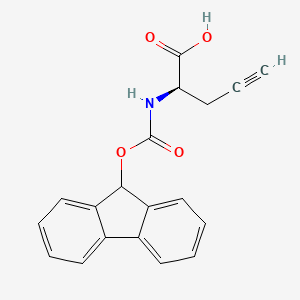
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
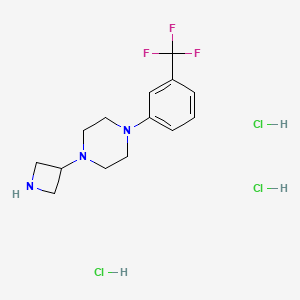

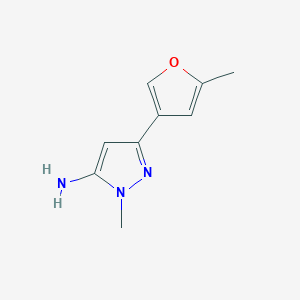
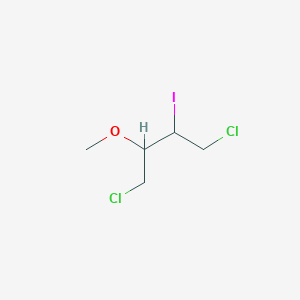
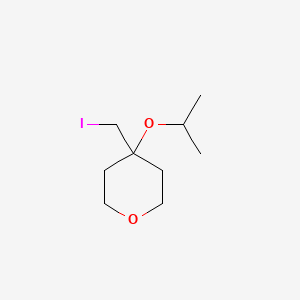

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


